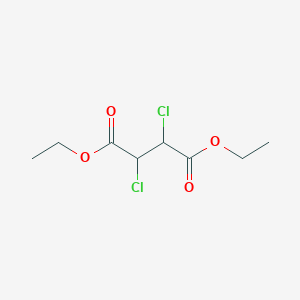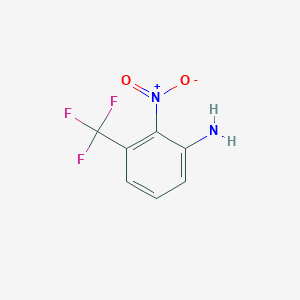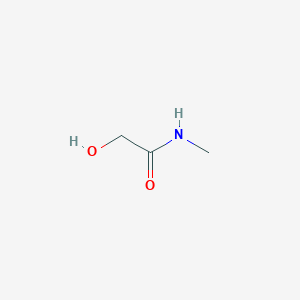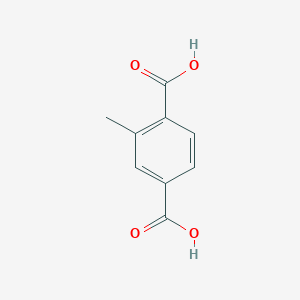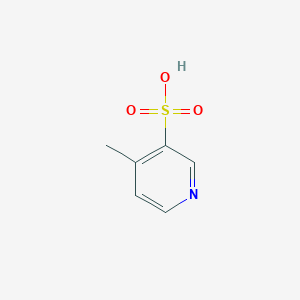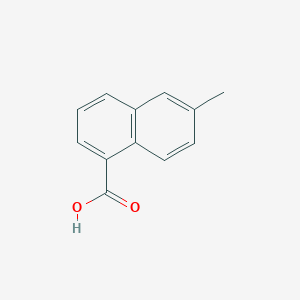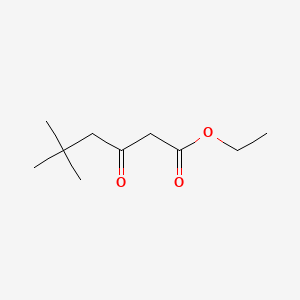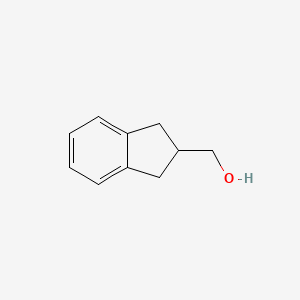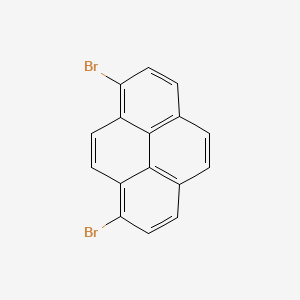
1,8-Dibromopyrene
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dibromopyrene typically involves the bromination of pyrene. One common method is to dissolve pyrene in carbon tetrachloride and add bromine dropwise under a nitrogen atmosphere. The reaction is carried out over several hours to ensure complete bromination. The resulting mixture is then purified to isolate this compound .
Procedure:
- Dissolve 10.00 grams of pyrene (49.44 mmol) in 250 milliliters of carbon tetrachloride.
- Add 15.80 grams (5.07 milliliters) of bromine (98.89 mmol) dropwise over five hours under a nitrogen atmosphere.
- Purify the product through crystallization from toluene or a mixture of benzene and hexane to obtain this compound with a yield of approximately 45% .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control, leading to higher yields and purity of the final product.
化学反応の分析
1,8-Dibromopyrene undergoes various chemical reactions, including substitution, coupling, and cycloaddition reactions.
Types of Reactions
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions to form complex polycyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Suzuki-Miyaura Coupling: Palladium catalysts, phenylboronic acid, and bases like potassium carbonate in solvents such as tetrahydrofuran.
Stille Coupling: Palladium catalysts, organotin reagents, and bases in solvents like toluene.
Major Products Formed
Substitution Reactions: Products with various functional groups replacing the bromine atoms.
Coupling Reactions: Biaryl compounds and other complex organic molecules.
Cycloaddition Reactions: Polycyclic aromatic hydrocarbons with enhanced stability and unique electronic properties.
科学的研究の応用
1,8-Dibromopyrene has numerous applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.
Materials Science: Incorporated into the design of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells.
Environmental Studies: Employed as a probe to study molecular interactions and environmental processes due to its unique photophysical properties.
作用機序
The mechanism of action of 1,8-Dibromopyrene is primarily based on its ability to undergo electrophilic aromatic substitution reactions. The unique electronic structure of pyrene directs these reactions towards the 1 and 8 positions, making it a versatile intermediate for further functionalization. The bromine atoms serve as leaving groups, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds .
類似化合物との比較
Similar Compounds
1,6-Dibromopyrene: Another dibromo derivative of pyrene with bromine atoms at the 1 and 6 positions.
1,3-Dibromopyrene: Less common due to the difficulty in substituting the 1 and 3 positions of pyrene.
1-Bromopyrene: A monobromo derivative used as an intermediate in various organic syntheses.
Uniqueness of 1,8-Dibromopyrene
This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of polycyclic aromatic hydrocarbons and other complex organic molecules. Its ability to undergo a wide range of chemical reactions also enhances its versatility in scientific research .
特性
IUPAC Name |
1,8-dibromopyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Br2/c17-13-7-3-9-1-2-10-4-8-14(18)12-6-5-11(13)15(9)16(10)12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLQSCAVCHTKPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2)Br)C=CC4=C(C=CC1=C43)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90878093 | |
| Record name | 1,8-DIBROMOPYRENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90878093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38303-35-4 | |
| Record name | 1,8-Dibromopyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38303-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrene, 1,8-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038303354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1,8-Dibromopyrene of interest to researchers?
A1: this compound is a valuable precursor in organic synthesis, especially for creating larger structures. Its reactivity allows it to undergo coupling reactions, forming carbon-carbon bonds with other molecules. This is demonstrated in the research where it's used to create cyclic pyrene oligomers [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



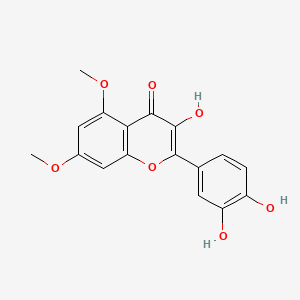

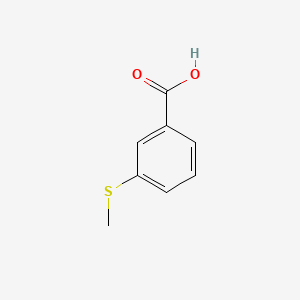
![2-[(3-Chlorophenyl)carbamoyl]benzoic acid](/img/structure/B1583536.png)
